Introduction: The Role of Tributylphosphine Sulfide in Modern Chemistry
Introduction: The Role of Tributylphosphine Sulfide in Modern Chemistry
An In-depth Technical Guide to Tributylphosphine Sulfide: Properties, Synthesis, and Applications
Tributylphosphine sulfide (C₁₂H₂₇PS) is an organophosphorus compound featuring a central phosphorus atom double-bonded to a sulfur atom and single-bonded to three butyl groups.[1] This structure bestows a unique combination of steric bulk from the butyl chains and electronic properties from the phosphine sulfide moiety, making it a valuable molecule in synthetic and materials chemistry.[2] While its cousin, triphenylphosphine sulfide, is a well-known crystalline solid, tributylphosphine sulfide is typically a colorless to yellow liquid, a physical state that offers distinct advantages in certain applications.[1]
This guide provides an in-depth exploration of the physical and chemical properties of tributylphosphine sulfide, intended for researchers, chemists, and drug development professionals. We will delve into its synthesis, reactivity, and key applications, with a focus on the practical insights and causal reasoning that underpin its use in the laboratory.
Molecular Structure and Core Physicochemical Properties
The foundation of tributylphosphine sulfide's reactivity lies in its molecular architecture. The phosphorus-sulfur bond has significant double bond character, and the surrounding butyl groups create a sterically hindered yet conformationally flexible environment.[2] These features dictate its physical state, solubility, and thermal stability.
Structural Representation
The three-dimensional arrangement of the butyl groups around the P=S core is critical to its function, particularly in coordination chemistry where steric hindrance plays a key role.
Caption: Molecular structure of tributylphosphine sulfide.
Key Physical Properties
The physical properties are summarized below. Its liquid state and moderate solubility in common organic solvents make it a convenient reagent to handle and dispense, in contrast to solid phosphine sulfides.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₇PS | [2][3] |
| Molecular Weight | 234.38 g/mol | [2][3] |
| Physical State | Liquid | [2] |
| Appearance | Colorless to yellow liquid | [1] |
| Boiling Point | 129–130 °C (at 0.5 Torr) | [2] |
| Density | ~0.906 g/cm³ | [2] |
| Solubility | Insoluble in water; soluble in organic solvents | [1][2] |
| Refractive Index | ~1.467 | [2] |
Synthesis and Chemical Reactivity
Understanding the synthesis and fundamental reactions of tributylphosphine sulfide is crucial for its effective application.
Synthesis: A Classic Phosphine Oxidation
The most common and efficient synthesis of tributylphosphine sulfide involves the direct reaction of tributylphosphine (PBu₃) with elemental sulfur (S₈).[2] This reaction is an oxidation of the phosphorus(III) center to phosphorus(V).
Causality: The lone pair of electrons on the phosphorus atom in tributylphosphine is highly nucleophilic and readily attacks the electrophilic sulfur atoms in the S₈ ring. This initiates a ring-opening cascade that ultimately results in the formation of the thermodynamically stable P=S double bond. The reaction is typically exothermic. While protocols for the analogous synthesis of solid triphenylphosphine sulfide often involve heating, the reaction with the liquid tributylphosphine can proceed rapidly at room temperature once initiated.[4][5]
Caption: Workflow for the synthesis of tributylphosphine sulfide.
Experimental Protocol: Synthesis of Tributylphosphine Sulfide
This protocol is adapted from standard procedures for phosphine sulfidation.[5][6] Safety Note: Tributylphosphine is pyrophoric and has a nauseating odor; it must be handled under an inert atmosphere (e.g., nitrogen or argon).[7]
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Inert Atmosphere Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. Ensure the system is free of oxygen and moisture.
-
Reagent Preparation: Dissolve tributylphosphine (1.0 eq) in a suitable anhydrous organic solvent (e.g., toluene or THF) in the flask.
-
Sulfur Addition: In a separate flask, dissolve elemental sulfur (1.05 eq) in the same solvent with gentle warming if necessary. Allow the solution to cool to room temperature.
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Reaction: Slowly add the sulfur solution to the stirred tributylphosphine solution via the dropping funnel at room temperature. An exothermic reaction will be observed. Control the addition rate to maintain a moderate reaction temperature.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Monitoring (Self-Validation): The reaction can be monitored by ³¹P NMR spectroscopy. The signal for tributylphosphine (approx. -32 ppm) will disappear, and a new signal for tributylphosphine sulfide (approx. +45 ppm) will appear.
-
Workup: The solvent can be removed under reduced pressure to yield the crude tributylphosphine sulfide. For most applications, the product is of sufficient purity. If necessary, it can be purified by vacuum distillation.
Core Reactivity
The chemical behavior of tributylphosphine sulfide is dominated by the P=S bond and the properties of the sulfur atom.
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Ligand in Coordination Chemistry: The sulfur atom possesses lone pairs of electrons and is weakly nucleophilic, allowing it to act as a Lewis base and coordinate to transition metals.[1][2] This property is exploited in catalysis and materials science to stabilize metal centers, particularly in low-valent states, which can enhance reactivity in processes like cross-coupling reactions.[2]
-
Precursor to Tributylphosphine: The P=S bond is robust but can be cleaved by strong reducing agents. Reagents like lithium aluminum hydride (LiAlH₄) can reduce tributylphosphine sulfide back to tributylphosphine (PBu₃).[2] This makes the sulfide a useful air-stable precursor or protected form of the highly air-sensitive PBu₃.[2][7]
-
Sulfur Transfer Reagent: In specific organic reactions, it can act as a sulfur transfer agent, analogous to the well-documented reactivity of triphenylphosphine sulfide in converting epoxides to episulfides.[8]
Caption: Key chemical transformations of tributylphosphine sulfide.
Applications in Research and Development
The unique properties of tributylphosphine sulfide make it a versatile tool in several areas relevant to drug discovery and materials science.
-
Homogeneous Catalysis: As a ligand, it can be used to modulate the electronic and steric properties of metal catalysts. Its steric bulk can influence selectivity in catalytic cycles, while its ability to stabilize reactive metal centers is crucial for catalyst longevity and efficiency.[2]
-
Organic Synthesis: It serves as a stable, easy-to-handle precursor for generating the powerful nucleophile and ligand, tributylphosphine, in situ. This avoids the hazards associated with storing and handling the pyrophoric PBu₃.[2][7]
-
Materials Science: Analogous sulfur-containing organophosphorus compounds are effective chelating agents for heavy metals.[2] This suggests applications in purification processes or the synthesis of metal-organic frameworks.
-
Potential in Pharmaceutical Chemistry: While direct biological applications are not widely documented, its role as a reagent and ligand in the synthesis of complex organic molecules is highly relevant to drug development.[2] Many modern pharmaceuticals are constructed using metal-catalyzed reactions where phosphine ligands are essential.
Spectroscopic Characterization
Unequivocal identification of tributylphosphine sulfide is achieved through a combination of spectroscopic techniques.
| Technique | Characteristic Features | Source(s) |
| ³¹P NMR | A single resonance typically observed around +45 to +50 ppm . This is a significant downfield shift from the starting tributylphosphine (approx. -32 ppm), providing a clear diagnostic marker for the reaction's progress and product purity. | [3] |
| ¹³C NMR | Shows characteristic signals for the four distinct carbon atoms of the butyl chains, often with observable phosphorus-carbon coupling (J-coupling). | [3] |
| ¹H NMR | A complex multiplet pattern corresponding to the 27 protons of the three butyl groups. | [3] |
| Mass Spec. | The molecular ion peak (M+) at m/z = 234.157 is expected, along with characteristic fragmentation patterns involving the loss of butyl groups. | [3] |
Safety and Handling
As a senior scientist, ensuring laboratory safety is paramount. While tributylphosphine sulfide is significantly less hazardous than its precursor, proper handling is still required.
-
General Handling: Handle in a well-ventilated area or a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[9][10] Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[11]
-
Toxicity: It is recognized for its potential toxicity and should be handled with care.[1] Specific toxicological data is limited, but compounds in this class can be irritants.
Conclusion
Tributylphosphine sulfide is more than just an oxidized phosphine; it is a versatile chemical tool with distinct advantages. Its liquid form, air stability, and well-defined reactivity make it a valuable ligand, a safe precursor to tributylphosphine, and a useful reagent in its own right. For scientists in drug development and materials research, a thorough understanding of its properties, synthesis, and handling is key to leveraging its full potential in advancing their projects.
References
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ResearchGate. (PDF) Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine . [Link]
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Wikipedia. Triphenylphosphine sulfide . [Link]
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Wikipedia. Tributylphosphine . [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 19758, Phosphine sulfide, triphenyl- . [Link]
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